molecular formula C14H11BrCl2N2O B4670345 N-(4-bromo-3-chlorophenyl)-N'-(3-chloro-4-methylphenyl)urea

N-(4-bromo-3-chlorophenyl)-N'-(3-chloro-4-methylphenyl)urea

Cat. No.: B4670345
M. Wt: 374.1 g/mol
InChI Key: JJCLEVADYNKVRJ-UHFFFAOYSA-N
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Description

N-(4-bromo-3-chlorophenyl)-N’-(3-chloro-4-methylphenyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to the phenyl rings, which are connected through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-chlorophenyl)-N’-(3-chloro-4-methylphenyl)urea typically involves the reaction of 4-bromo-3-chloroaniline with 3-chloro-4-methylaniline in the presence of a suitable coupling agent such as carbonyldiimidazole (CDI) or phosgene. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of N-(4-bromo-3-chlorophenyl)-N’-(3-chloro-4-methylphenyl)urea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-chlorophenyl)-N’-(3-chloro-4-methylphenyl)urea can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl rings can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis may involve sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylureas, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives.

Scientific Research Applications

N-(4-bromo-3-chlorophenyl)-N’-(3-chloro-4-methylphenyl)urea has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-chlorophenyl)-N’-(3-chloro-4-methylphenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of specific biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromo-3-chlorophenyl)-N’-(3-chlorophenyl)urea: Similar structure but lacks the methyl group on the phenyl ring.

    N-(4-bromo-3-chlorophenyl)-N’-(4-methylphenyl)urea: Similar structure but lacks one chlorine atom on the phenyl ring.

    N-(4-bromo-3-chlorophenyl)-N’-(3-chlorophenyl)thiourea: Similar structure but contains a sulfur atom in place of the oxygen in the urea linkage.

Uniqueness

N-(4-bromo-3-chlorophenyl)-N’-(3-chloro-4-methylphenyl)urea is unique due to the specific arrangement of bromine, chlorine, and methyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties that make it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(4-bromo-3-chlorophenyl)-3-(3-chloro-4-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrCl2N2O/c1-8-2-3-9(6-12(8)16)18-14(20)19-10-4-5-11(15)13(17)7-10/h2-7H,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCLEVADYNKVRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Br)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrCl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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